Endiandric acid A

Description

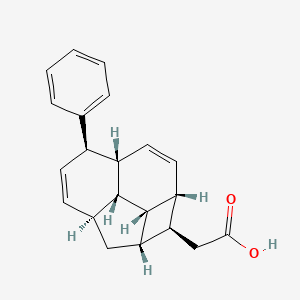

Structure

3D Structure

Properties

CAS No. |

74591-03-0 |

|---|---|

Molecular Formula |

C21H22O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid |

InChI |

InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1 |

InChI Key |

NCJMIMSYHAESBZ-ISPFPGQYSA-N |

Isomeric SMILES |

C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5 |

Canonical SMILES |

C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Endiandric Acid A from Endiandra introrsa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endiandric acid A, a structurally complex tetracyclic natural product, was first isolated from the Australian plant Endiandra introrsa. Its discovery in the early 1980s presented a significant puzzle in natural product chemistry due to its intricate architecture and the fact that it occurs naturally as a racemic mixture.[1] This finding led to the proposal of a fascinating biosynthetic pathway involving a cascade of non-enzymatic electrocyclic reactions. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, complete with detailed experimental protocols, comprehensive spectroscopic data, and visualizations of the key processes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound belongs to a class of polycyclic compounds isolated from the leaves of the "Dorrigo Plum" tree, Endiandra introrsa, which is found in the rainforests of Australia.[1] The unique molecular structure of this compound, featuring a tetracyclic core and multiple stereocenters, coupled with its natural occurrence as a racemic mixture, suggested a unique biogenesis. D. St. C. Black and his team, the original discoverers, hypothesized that these compounds are not formed through enzymatic processes, but rather through a spontaneous cascade of pericyclic reactions from an achiral polyunsaturated precursor.[1] This "endiandric acid cascade" theory has since become a classic example of biomimetic synthesis.

Discovery and Isolation

The initial isolation of this compound was reported by Bandaranayake, Banfield, and Black. The compound was extracted from the dried leaves and leaf stems of Endiandra introrsa.

Experimental Protocol: Extraction and Isolation

The following protocol is based on the original literature describing the isolation of this compound.

Plant Material:

-

Dried and powdered leaves and leaf stems of Endiandra introrsa.

Extraction:

-

The dried plant material is exhaustively extracted with light petroleum (boiling point 60-80 °C) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous oily residue.

Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvent mixtures, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing the desired compound are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous methanol, to yield pure, crystalline this compound.

The reported yield of this compound from the dried plant material is approximately 0.45%.

Structural Elucidation

The determination of the complex structure of this compound was a significant scientific achievement, relying on a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Physical and General Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₂ |

| Molecular Weight | 306.40 g/mol |

| Melting Point | 147-149 °C |

| pKa | 5.0-5.1 |

| Appearance | Colorless crystals |

Table 2: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) |

| Ethanol | 225, 283, 291 |

Table 3: Mass Spectrometry Data of this compound

| m/z | Fragmentation |

| 306 | [M]⁺ (Molecular Ion) |

| 228 | [M - C₆H₆]⁺ (Loss of benzene) |

| 246 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

Table 4: ¹H and ¹³C NMR Spectroscopic Data of this compound

Biosynthesis and Experimental Workflows

The proposed biosynthetic pathway for this compound is a cornerstone of its chemical significance. This non-enzymatic cascade of reactions provides a compelling explanation for its natural occurrence as a racemate.

The Endiandric Acid Cascade

The biosynthesis is hypothesized to begin with an achiral, linear polyunsaturated precursor. This precursor undergoes a series of thermally allowed, pericyclic reactions to generate the complex tetracyclic core of this compound. The key steps are an 8π conrotatory electrocyclization followed by a 6π disrotatory electrocyclization, and finally an intramolecular Diels-Alder reaction.

Caption: Proposed biosynthetic cascade for this compound.

General Experimental Workflow for Isolation

The isolation of this compound follows a standard protocol for natural product extraction and purification from plant material.

References

The Endiandric Acid Biosynthetic Cascade: A Non-Enzymatic Pathway to Molecular Complexity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The endiandric acids, a family of complex polycyclic natural products isolated from the Australian plant Endiandra introrsa, have captivated chemists for decades due to their intricate molecular architecture and novel biological activities. Uniquely, these compounds are found in nature as racemic mixtures, a key observation that led to the proposal of a fascinating, non-enzymatic biosynthetic pathway. This guide provides a comprehensive technical overview of the proposed biosynthesis, which is believed to proceed through a spontaneous cascade of pericyclic reactions—a series of thermally controlled electrocyclizations and intramolecular Diels-Alder reactions—originating from a simple, achiral polyunsaturated precursor. This biomimetic hypothesis, first postulated by D. St. C. Black and later provided with robust experimental support by the seminal total syntheses of K. C. Nicolaou and his collaborators, stands as a landmark in the fields of organic synthesis and chemical biology. This document details the proposed biosynthetic pathway, summarizes the key quantitative data from biomimetic synthetic efforts, outlines the experimental protocols used to validate the hypothesis, and provides visualizations of the reaction cascade and experimental workflows.

The Proposed Biosynthetic Pathway: A Cascade of Pericyclic Reactions

The biosynthesis of endiandric acids is hypothesized to be a non-enzymatic process driven by the inherent reactivity of a linear polyunsaturated carboxylic acid precursor.[1][2][3][4][5] This hypothesis is strongly supported by the fact that these chiral molecules are found as racemic mixtures in their natural source, suggesting their formation is not governed by stereospecific enzymes.[1][4] The proposed cascade is a series of thermally allowed pericyclic reactions that sequentially build the complex tetracyclic core of the endiandric acids from an achiral starting material.[1][2][4]

The key steps of the proposed biosynthetic pathway are:

-

8π Conrotatory Electrocyclization: The cascade is initiated by the thermal 8π conrotatory electrocyclization of a linear polyunsaturated precursor, such as a tetraene, to form a cyclooctatriene intermediate.[1][2]

-

6π Disrotatory Electrocyclization: This cyclooctatriene intermediate then undergoes a 6π disrotatory electrocyclization to yield a bicyclo[4.2.0]octadiene system.[1][2] This step establishes the core bicyclic framework of the intermediate endiandric acids (e.g., endiandric acids D, E, F, and G).

-

Intramolecular [4+2] Diels-Alder Cycloaddition: The final step in the formation of the tetracyclic endiandric acids (e.g., endiandric acids A, B, and C) is a thermally induced intramolecular Diels-Alder reaction from the bicyclic intermediates.[1][2][4]

This elegant cascade of reactions efficiently generates significant molecular complexity, creating up to four rings and eight contiguous stereogenic centers with complete stereocontrol in a single operational sequence.[4]

References

- 1. synarchive.com [synarchive.com]

- 2. Kingianic Acids A–G, Endiandric Acid Analogues from Endiandra kingiana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. The Art of Total Synthesis Through Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Natural Sources and Distribution of Endiandric Acids in the Lauraceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acids are a unique class of tetracyclic secondary metabolites characterized by a complex polycyclic carbon skeleton. First isolated in the 1980s, these compounds have garnered significant interest from the scientific community due to their intriguing molecular architecture and promising biological activities.[1] Notably, endiandric acids are found almost exclusively within the Lauraceae family, a large and diverse family of flowering plants. This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of endiandric acids from this botanical family, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

The known natural sources of endiandric acids are primarily concentrated within two genera of the Lauraceae family: Beilschmiedia and Endiandra.[2] Phytochemical investigations have revealed the presence of a variety of endiandric acid analogues, including endiandric acids A-G and their derivatives, in different parts of these plants, such as the leaves, bark, and roots.[2][3]

The Beilschmiedia Genus

The Beilschmiedia genus is a significant source of endiandric acids and their derivatives, often referred to as beilschmiedic acids. These compounds have been isolated from various species, including Beilschmiedia anacardioides, Beilschmiedia tsangii, and Beilschmiedia erythrophloia.[3][4][5] The distribution of these compounds can vary between different species and even within different tissues of the same plant. For instance, beilschmiedic acids A, B, and C have been isolated from the stem bark of B. anacardioides.[6]

The Endiandra Genus

The Endiandra genus is the other primary source of endiandric acids. The initial discovery of these compounds was from Endiandra introrsa.[1] Other species, such as Endiandra jonesii and Endiandra kingiana, have also been found to produce various endiandric acid analogues.[7][8] For example, endiandric acids B and C have been obtained from E. jonesii.[7]

Quantitative Data on Endiandric Acid Distribution

| Plant Species | Plant Part | Endiandric Acid/Derivative | Yield (%) | Reference |

| Beilschmiedia anacardioides | Stem Bark | Beilschmiedic Acids A, B, C | Not Reported | [6] |

| Beilschmiedia tsangii | Roots | Tsangibeilins C & D, Endiandric Acid M | Not Reported | [3] |

| Beilschmiedia erythrophloia | Roots | Erythrophloins A-F, Beilcyclone A | Not Reported | [3] |

| Endiandra jonesii | Not Specified | Endiandric Acids B & C | Not Reported | [7] |

| Endiandra kingiana | Bark | Kingianic Acids A-G | Not Reported | [8] |

Note: The lack of reported percentage yields in many studies highlights a gap in the current research and underscores the need for more quantitative analyses.

Experimental Protocols

The isolation and characterization of endiandric acids from plant material typically involve a series of extraction, chromatographic, and spectroscopic techniques. The following is a generalized protocol synthesized from various published methods.

General Protocol for Isolation and Purification

-

Plant Material Collection and Preparation:

-

Collect the desired plant parts (leaves, bark, or roots) from a reliable source.

-

Thoroughly wash the plant material to remove any contaminants.

-

Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent degradation of the compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform a solvent extraction using a non-polar solvent such as petroleum ether, hexane, or dichloromethane. This can be done through maceration, Soxhlet extraction, or ultrasonication.

-

The choice of solvent is crucial as endiandric acids are generally lipophilic.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: This is a primary method for the initial fractionation of the crude extract.[9][10]

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent.

-

Load the concentrated crude extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing endiandric acids.

-

-

High-Performance Liquid Chromatography (HPLC): For further purification of the fractions obtained from column chromatography, Reverse-Phase HPLC (RP-HPLC) is commonly employed.[11][12]

-

Use a C18 column as the stationary phase.

-

Employ a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

-

Use a gradient elution program to achieve optimal separation.

-

Monitor the elution profile with a UV detector.

-

-

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.[13][14][15][16]

-

Employ 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of atoms and the complete structure of the endiandric acid.

-

-

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), to determine the exact molecular weight and elemental composition of the compound.[17][18][19][20][21]

-

Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

-

Visualizations

Biosynthetic Pathway of Endiandric Acids

The biosynthesis of endiandric acids is a fascinating example of a chemical cascade in nature. It is proposed to proceed through a series of pericyclic reactions, starting from a linear polyunsaturated precursor. This pathway is notable for its efficiency in generating molecular complexity.

Caption: Proposed biosynthetic cascade of endiandric acids.

General Workflow for Isolation and Characterization

The process of isolating and identifying endiandric acids from their natural sources follows a systematic workflow, from the initial collection of plant material to the final structural determination of the purified compounds.

Caption: General workflow for isolating and characterizing endiandric acids.

Conclusion

Endiandric acids represent a structurally unique and biologically interesting class of natural products found predominantly in the Beilschmiedia and Endiandra genera of the Lauraceae family. This technical guide has provided an overview of their natural sources, distribution, and the methodologies for their isolation and characterization. While the presence of these compounds is well-documented, further research is needed to quantify their abundance in various species and to fully elucidate their pharmacological mechanisms of action. The information presented herein is intended to facilitate and inspire future investigations into these remarkable molecules, with the ultimate goal of unlocking their full therapeutic potential.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Endiandric Acid Derivatives and Other Constituents of Plants from the Genera Beilschmiedia and Endiandra (Lauraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary metabolites from the roots of Beilschmiedia tsangii and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial endiandric acid derivatives from Beilschmiedia anacardioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kingianic Acids A–G, Endiandric Acid Analogues from Endiandra kingiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 17. Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current perspectives on supercharging reagents in electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Endiandric Acid A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endiandric acid A is a complex polycyclic natural product isolated from the Australian plant Endiandra introrsa.[1][2] Its unique tetracyclic core and stereochemistry, which arise from a hypothesized non-enzymatic cascade of electrocyclization reactions, make it a subject of significant interest in natural product chemistry.[1][2] The definitive elucidation of such a complex structure relies heavily on a coordinated application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the key spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy that are instrumental in the structural confirmation of this compound. Detailed experimental protocols and tabulated data are presented to serve as a comprehensive resource for researchers in natural product analysis and drug discovery.

Spectroscopic Data Analysis

The structural elucidation of this compound, a molecule with the molecular formula C₂₁H₂₂O₂, is a quintessential example of applying fundamental spectroscopic principles to a complex natural product.[1][3]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of an unknown compound. For this compound, MS analysis confirms the molecular formula and provides valuable clues about the structure through its fragmentation patterns.

-

Molecular Ion: The mass spectrum shows a distinct molecular ion peak (M⁺) corresponding to a molecular weight of 306.40 g/mol , which is consistent with the formula C₂₁H₂₂O₂.[1]

-

Fragmentation Pattern: The fragmentation of endiandric acid derivatives is characteristic. A notable fragmentation involves the loss of a benzene (B151609) moiety, resulting in a significant M-78 peak. Another key fragmentation is the subsequent loss of an acetic acid group, which helps to identify the side chain.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a carboxylic acid.

-

O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[5] This is the hallmark of a hydrogen-bonded hydroxyl group within a carboxylic acid dimer.[5][6]

-

C=O Stretch: An intense, sharp absorption band appears between 1760-1690 cm⁻¹.[5] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[6][7] This confirms the presence of the carbonyl group.

-

C-O Stretch: A band corresponding to the carbon-oxygen single bond stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the connectivity of the entire molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum gives direct information about the carbon skeleton.[8] Saturated aliphatic carbons typically resonate in the 10-50 ppm range.[9] Carbons in aromatic rings and double bonds appear between 110-160 ppm, while the carboxyl carbon is significantly downfield, typically in the 165-185 ppm region.[6][9] The spectrum of tetracyclic endiandric acids characteristically shows 11 or 12 methine signals and one to two methylene (B1212753) signals for the core structure.[4]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, often around 12 δ.[6][7] Protons on the phenyl group are found in the aromatic region (typically 7-8 δ). Olefinic protons attached to the tetracyclic core appear in the 5-6 δ range, and the aliphatic protons of the rings resonate further upfield.[10]

Summary of Spectroscopic Data

The quantitative data derived from the spectroscopic analysis of this compound are summarized in the tables below for clarity and comparative purposes.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₂O₂ | [1] |

| Molecular Weight | 306.40 g/mol | [1] |

| Key Fragments (m/z) | M⁺, [M-78]⁺ |[4] |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Carboxylic Acid O-H | 3300 - 2500 | Strong, very broad | [5][6] |

| Carboxylic Acid C=O | 1760 - 1690 | Strong, sharp | [5][7] |

| Carboxylic Acid C-O | 1320 - 1210 | Medium |[5] |

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| R-C OOH | 165 - 185 | [6][9] |

| Aromatic / Alkene | 110 - 160 | [8] |

| Aliphatic (CH, CH₂) | 10 - 55 |[9] |

Table 4: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| RCO-OH | ~12.0 | [6][7] |

| Aromatic (Ph -H) | 7.0 - 8.0 | [10] |

| Alkene (C=C-H ) | 5.0 - 6.0 | [10] |

| Aliphatic (Cyclic) | 1.0 - 4.0 |[11] |

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following methodologies are typical for the analysis of polycyclic natural products like this compound.

Sample Preparation

This compound is isolated from the leaves of Endiandra introrsa.[1] The dried and powdered plant material undergoes solvent extraction followed by chromatographic techniques to yield the pure compound.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used, often coupled with a chromatographic system like GC or LC for sample introduction.[12]

-

Ionization : For natural products, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to keep the molecular ion intact.[13]

-

Analysis : The instrument is calibrated, and data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) experiments are then performed to induce fragmentation and analyze the resulting daughter ions, which aids in structural elucidation.[14]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.

-

The ground sample is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Analysis : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of pure this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

¹H NMR Acquisition : A 1D proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-15 ppm).

-

¹³C NMR Acquisition : A 1D carbon spectrum is acquired using proton decoupling to simplify the spectrum to singlets for each unique carbon.[8] A longer relaxation delay and a greater number of scans are typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[15]

-

2D NMR Experiments : To establish connectivity, a suite of 2D NMR experiments is performed, including COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation). These are essential for unambiguously assigning all proton and carbon signals and confirming the final structure.[16]

Spectroscopic Analysis Workflow Visualization

The logical progression from an isolated natural product to its confirmed chemical structure is a multi-step process. The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic structure elucidation of this compound.

References

- 1. Endiandric Acids [drugfuture.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. This compound | C21H22O2 | CID 11781740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Endiandric Acid Derivatives and Other Constituents of Plants from the Genera Beilschmiedia and Endiandra (Lauraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 12. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 16. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Endiandric Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a complex tetracyclic natural product isolated from the plant Beilschmiedia anacardioides, has garnered significant interest within the scientific community due to its unique molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The initial screening of this compound and its structurally related analogues has revealed a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. The following table summarizes the key quantitative data from these preliminary studies.

| Compound | Biological Activity | Assay | Target | Result |

| Beilschmiedic acid C | Antibacterial | Broth Microdilution | Bacillus subtilis | MIC < 23 µM[1] |

| Micrococcus luteus | MIC < 23 µM[1] | |||

| Streptococcus faecalis | MIC < 23 µM[1] | |||

| Beilschmiedic acid A | Antibacterial | Broth Microdilution | Methicillin-resistant Staphylococcus aureus | MIC = 10-11 µM |

| Beilschmiedic acid K | Antibacterial | Broth Microdilution | Methicillin-resistant Staphylococcus aureus | MIC = 10-11 µM |

| Beilschmiedic acid L | Antibacterial | Broth Microdilution | Methicillin-resistant Staphylococcus aureus | MIC = 10-11 µM[2] |

| Kingianic acid E | Cytotoxic | MTS Assay | A549 (Lung adenocarcinoma) | IC50 = 15.36 ± 0.19 µM[3] |

| HT-29 (Colorectal adenocarcinoma) | IC50 = 17.10 ± 0.11 µM[3] | |||

| Endiandramide A | Anti-inflammatory | Griess Assay | iNOS in RAW 264.7 macrophages | Potent iNOS inhibition |

| Endiandramide B | Anti-inflammatory | Griess Assay | iNOS in RAW 264.7 macrophages | Potent iNOS inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols employed in the initial biological screening of this compound and its analogues.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Target cancer cell lines (e.g., A549, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.

Antibacterial Screening: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound (dissolved in a suitable solvent)

-

Standard antibiotic (e.g., Ampicillin, Vancomycin) as a positive control

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and LPS-only controls.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

-

Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

References

The Pharmacological Potential of Endiandric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acid derivatives represent a unique class of tetracyclic natural products with a complex and fascinating molecular architecture.[1][2] Isolated primarily from plant species of the Beilschmiedia and Endiandra genera, these compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] Their biosynthesis is a remarkable example of a non-enzymatic cascade involving electrocyclic reactions, leading to the formation of a rigid polycyclic framework.[1] This technical guide provides a comprehensive overview of the pharmacological potential of endiandric acid derivatives, presenting key quantitative data, detailed experimental protocols for the evaluation of their activities, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Pharmacological Activities of Endiandric Acid Derivatives

The following tables summarize the quantitative data on the principal pharmacological activities of various endiandric acid derivatives, facilitating a comparative analysis of their potency.

Table 1: Antibacterial Activity of Endiandric Acid Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |

| Beilschmiedic acid A | Methicillin-resistant Staphylococcus aureus (MRSA) | 10-11 | Vancomycin | 2 |

| Beilschmiedic acid C | Bacillus subtilis | < 23 | Ampicillin | 89.5 |

| Beilschmiedic acid C | Micrococcus luteus | < 23 | Ampicillin | 5.58 |

| Beilschmiedic acid C | Streptococcus faecalis | < 23 | Ampicillin | 11.1 |

| Beilschmiedic acid K | Methicillin-resistant Staphylococcus aureus (MRSA) | 10-11 | - | - |

| Beilschmiedic acid L | Methicillin-resistant Staphylococcus aureus (MRSA) | 10-11 | - | - |

Table 2: Cytotoxic Activity of Endiandric Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Beilschmiedic Acid Analogue | Human Breast Adenocarcinoma (MCF-7) | >50 |

| Beilschmiedic Acid Analogue | Human Hepatocellular Carcinoma (HepG2) | 43.6 |

Note: Specific IC50 values for named endiandric acid derivatives against a wide range of cancer cell lines are not extensively reported in the readily available literature. The data above represents an example of reported cytotoxic activity.

Table 3: Enzyme Inhibitory Activity of Endiandric Acid Derivatives

| Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Beilschmiedic Acid Analogue | Cruzain | - | - | - |

| Lumutensic Acid A | α-Amylase | - | Acarbose | - |

| Lumutensic Acid B | α-Amylase | - | Acarbose | - |

| Lumutensic Acid C | α-Amylase | - | Acarbose | - |

| Lumutensic Acid A | α-Glucosidase | - | Acarbose | - |

| Lumutensic Acid B | α-Glucosidase | - | Acarbose | - |

| Lumutensic Acid C | α-Glucosidase | - | Acarbose | - |

Note: While inhibitory activity against these enzymes is reported, specific IC50 values for named endiandric acid derivatives are not consistently available in the reviewed literature.

Table 4: Anti-inflammatory Activity of Endiandric Acid Derivatives

| Compound/Extract | Assay | IC50 (µg/mL) |

| Beilschmiedia acuta fractions | ROS Inhibition | 24.1 - 34.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the pharmacological potential of endiandric acid derivatives.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Test endiandric acid derivatives

-

Reference antibiotic (e.g., Ampicillin, Vancomycin)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compounds: Prepare a stock solution of the endiandric acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: Wells containing only inoculated broth.

-

Sterility Control: Wells containing uninoculated broth.

-

Positive Control: Wells containing a known antibiotic with the bacterial inoculum.

-

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the endiandric acid derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Endiandric acid derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the endiandric acid derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate (B84403) buffer (100 mM, pH 6.8)

-

Endiandric acid derivatives

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the endiandric acid derivative solution at various concentrations, and 20 µL of the α-glucosidase solution (0.5 U/mL).

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add 20 µL of the pNPG solution (5 mM) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to the pharmacological study of endiandric acid derivatives.

Biosynthesis of Endiandric Acids

Caption: Biosynthetic cascade of endiandric acids.

Experimental Workflow for Antibacterial MIC Determination

Caption: Workflow for MIC determination.

Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay.

Inhibition of Apoptosis by Targeting Bcl-xL and Mcl-1

Caption: Inhibition of anti-apoptotic proteins.

Conclusion

Endiandric acid derivatives have demonstrated a broad spectrum of promising pharmacological activities, including antibacterial, cytotoxic, enzyme inhibitory, and anti-inflammatory effects. The unique biosynthetic origin of these compounds provides a fascinating platform for synthetic and medicinal chemistry efforts. The data and protocols presented in this guide are intended to facilitate further research into this captivating class of natural products, with the ultimate goal of translating their therapeutic potential into novel drug candidates. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of endiandric acid derivatives is warranted to fully elucidate their pharmacological promise.

References

An In-depth Technical Guide to the Endiandric Acid Cascade Reaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endiandric acid cascade is a remarkable and elegant example of a biomimetic domino reaction in natural product synthesis.[1] First postulated by Black and Banfield, and later experimentally verified in a landmark total synthesis by K.C. Nicolaou and his group, this reaction sequence transforms simple, achiral polyunsaturated precursors into complex tetracyclic molecules with high stereocontrol.[2][3] The cascade, which is believed to occur non-enzymatically in nature, involves a series of thermally allowed pericyclic reactions: an 8π conrotatory electrocyclization, a 6π disrotatory electrocyclization, and a final intramolecular [4+2] Diels-Alder cycloaddition.[4][5] This process efficiently generates up to eight contiguous stereogenic centers, making it a powerful strategy in the art of total synthesis.[2] This guide details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways.

The Core Mechanism: A Cascade of Pericyclic Reactions

The biosynthesis of endiandric acids was hypothesized to proceed from linear, achiral polyunsaturated precursors through a sequence of thermally allowed pericyclic reactions, independent of enzymatic influence.[2] This hypothesis was notable because the natural products were discovered as racemic mixtures, suggesting a non-enzymatic pathway.[3] The experimental verification of this cascade demonstrated that simple reagents and heat could orchestrate the formation of immense molecular complexity from simple starting materials.[2]

The central cascade involves three key steps:

-

8π Conrotatory Electrocyclization: The cascade is initiated from a conjugated tetraene. Under thermal conditions, this linear precursor undergoes an 8π conrotatory electrocyclization to form a cyclooctatriene intermediate.[5][6]

-

6π Disrotatory Electrocyclization: The cyclooctatriene intermediate, being conformationally flexible, readily undergoes a subsequent 6π disrotatory electrocyclization. This step is highly stereospecific and results in the formation of a bicyclo[4.2.0]octadiene system.[2][7]

-

Intramolecular [4+2] Diels-Alder Cycloaddition: The bicyclo[4.2.0]octadiene intermediate contains a diene and a dienophile in close proximity, enabling a final intramolecular Diels-Alder reaction. This cycloaddition forges the characteristic tetracyclic core of the endiandric acids.[8][9]

The stereochemical outcome of the entire cascade is precisely controlled by the geometry of the starting acyclic tetraene and the selection rules of the pericyclic reactions.[2]

Divergent Pathways and Product Distribution

The endiandric acid cascade is not a single pathway but a divergent process leading to a family of related natural products (Endiandric Acids A-G). The specific products formed depend on the stereochemistry of the bicyclo[4.2.0]octadiene intermediates and the two possible modes of the final intramolecular Diels-Alder reaction.[2][10]

For instance, starting from a specific polyunsaturated methyl ester, Lindlar reduction can yield transient tetraenes that spontaneously cyclize into a mixture of intermediates, such as Endiandric Acid D and E methyl esters.[2] Endiandric Acid D is stable as it cannot undergo a further pericyclic reaction.[2] However, upon heating, Endiandric Acid E methyl ester undergoes a Diels-Alder reaction to furnish this compound methyl ester.[2] Interestingly, under the same thermal conditions, Endiandric Acid D can undergo a retro-6π electrocyclization, equilibrate with Endiandric Acid E, and ultimately also be converted to this compound.[2]

Similarly, another set of precursors can generate Endiandric Acids F and G, which upon heating, interconvert and irreversibly form Endiandric Acids B and C.[2]

Quantitative Data Summary

The efficiency of the endiandric acid cascade is a testament to its biomimetic elegance. The following table summarizes key quantitative data from Nicolaou's seminal biomimetic synthesis, demonstrating the yields of the cascade reactions under specific conditions.

| Precursor | Conditions | Products | Yield (%) | Reference |

| Diacetylenic Diol 14 | 1. H₂, Lindlar catalyst, quinoline (B57606), hexane (B92381), 25°C, 3-6h | Bicyclic Diol 17 | 45-55% | [8] |

| Polyunsaturated Ester 17 | H₂, Lindlar catalyst, benzene, 25°C | Endiandric Acid D & E Methyl Esters | Not specified | [2] |

| Endiandric Acid E Methyl Ester 20 | Toluene (B28343), sealed tube, 110°C, 2h | This compound Methyl Ester 21 | Quantitative | [2] |

| Endiandric Acid F or G Methyl Ester (23 or 24) | Toluene, sealed tube, 110°C, 2h | Endiandric Acid B & C Methyl Esters (25 & 26) | Not specified | [2] |

| Tetrayne 16 | 1. cis-selective reduction2. Toluene, 100°C | Alcohol 23 (precursor to this compound) | 22% (over 2 steps) | [4] |

Experimental Protocols

The protocols for initiating the endiandric acid cascade are operationally simple, highlighting the reaction's efficiency. Below are representative methodologies based on the foundational work in the field.

This protocol describes the one-pot conversion of an acyclic diyne precursor to the bicyclic core, which is primed for the final Diels-Alder reaction.

-

Objective: To synthesize the bicyclo[4.2.0]octadiene core from an acyclic diyne precursor via hydrogenation and spontaneous electrocyclization.

-

Apparatus: Standard glassware for organic synthesis under an inert atmosphere.

-

Reagents & Materials:

-

Acyclic diyne precursor (e.g., Diacetylenic Diol 14)

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Quinoline

-

Anhydrous hexane or benzene

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A solution of the diyne precursor in anhydrous hexane is prepared in a round-bottom flask.

-

A catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction) are added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (typically from a balloon).

-

The reaction mixture is stirred vigorously at room temperature (approx. 25°C) for 3 to 6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which contains the bicyclic diol formed from the spontaneous 8π and 6π electrocyclizations of the transient tetraene intermediate.[8]

-

The product is then purified by column chromatography.

-

This protocol describes the final step to form the tetracyclic endiandric acid skeleton.

-

Objective: To induce the intramolecular [4+2] cycloaddition of the bicyclo[4.2.0]octadiene intermediate.

-

Apparatus: A sealed tube or a flask equipped with a reflux condenser.

-

Reagents & Materials:

-

Purified bicyclo[4.2.0]octadiene intermediate (e.g., Endiandric Acid E Methyl Ester)

-

Anhydrous toluene

-

-

Procedure:

-

The bicyclic precursor is dissolved in anhydrous toluene in a heavy-walled sealed tube.

-

The tube is securely sealed, and the solution is heated in an oil bath to temperatures ranging from 100°C to 110°C.[2][4]

-

The reaction is maintained at this temperature for several hours (e.g., 2 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue contains the tetracyclic endiandric acid product, which can be further purified if necessary.

-

Conclusion and Outlook

The endiandric acid cascade reaction is a cornerstone of biomimetic synthesis, beautifully illustrating how complex molecular architectures can be assembled with remarkable efficiency and stereocontrol from simple precursors.[11] The principles demonstrated by this cascade—harnessing sequential, stereoelectronically favored pericyclic reactions—continue to inspire synthetic chemists. For researchers in drug development, understanding such powerful synthetic cascades offers strategic insights into the construction of complex molecular scaffolds that may serve as the basis for novel therapeutics. The operational simplicity and high degree of complexity generation inherent in the endiandric acid cascade make it a paradigm of synthetic elegance and efficiency.[2]

References

- 1. Natural Product Synthesis Enabled by Domino Processes Incorporating a 1,2-Rearrangement Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Art of Total Synthesis Through Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Unified total synthesis of the natural products this compound, kingianic acid E, and kingianins A, D, and F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. chemtube3d.com [chemtube3d.com]

- 8. Endiandric acid C - Wikipedia [en.wikipedia.org]

- 9. Total synthesis of endiandric acid J and beilcyclone A from cyclooctatetraene - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03073B [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. thieme-connect.com [thieme-connect.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Endiandric Acid A

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a complex tetracyclic natural product isolated from the leaves of Endiandra introrsa, has captivated synthetic chemists for decades due to its intricate molecular architecture and its proposed biosynthesis involving a remarkable cascade of pericyclic reactions.[1][2][3] These molecules, which exist as racemic mixtures in nature, are believed to be formed through a non-enzymatic sequence of thermally allowed electrocyclizations and an intramolecular Diels-Alder reaction from linear, achiral polyunsaturated precursors.[2][4] This hypothesis, first put forth by Black and Banfield, was later substantiated by the landmark biomimetic total synthesis accomplished by K. C. Nicolaou and his team.[1][5] More recent advancements have led to significantly more efficient synthetic routes.

This document provides a detailed overview of the key total synthesis protocols for this compound, with a focus on the pioneering biomimetic approach and a more recent, streamlined strategy. Quantitative data is summarized for comparison, and detailed experimental protocols for crucial steps are provided.

Key Synthetic Strategies: A Comparative Overview

Two primary strategies for the total synthesis of this compound are highlighted here: the original biomimetic synthesis by Nicolaou and a more recent, shorter synthesis by Sherburn. The core of both strategies is the construction of a key polyene precursor that undergoes a cascade of pericyclic reactions to form the tetracyclic core of this compound.

| Parameter | Nicolaou Biomimetic Synthesis (Methyl Ester) | Sherburn Unified Total Synthesis |

| Total Steps | 14 steps | 8 steps |

| Key Precursor | Polyunsaturated methyl ester with a conjugated diyne moiety | Conjugated tetrayne |

| Key Transformation | Lindlar reduction of a diyne to a (Z,Z)-diene to initiate the cascade | Four-fold cis-selective partial reduction of a tetrayne to a (Z,Z,Z,Z)-tetraene |

| Overall Yield | Not explicitly stated in the provided abstracts | Not explicitly stated in the provided abstracts |

Experimental Protocols

I. Nicolaou's Biomimetic Synthesis of this compound Methyl Ester

The Nicolaou synthesis elegantly demonstrates the feasibility of the proposed biosynthetic cascade.[2] A key step involves the partial hydrogenation of a diyne precursor to a transient polyene, which spontaneously undergoes the electrocyclization and Diels-Alder cascade.

Key Experiment: Lindlar Reduction and Pericyclic Cascade

This protocol describes the conversion of a polyunsaturated methyl ester containing a diyne moiety into the tetracyclic core of this compound methyl ester.

Materials:

-

Polyunsaturated methyl ester precursor (17 in Scheme 2 of Nicolaou et al.)[2]

-

Lindlar's catalyst (Pd/CaCO3, poisoned with lead)

-

Quinoline

-

Hydrogen gas (H2)

-

Solvent (e.g., ethyl acetate)

Procedure:

-

A solution of the polyunsaturated methyl ester precursor in a suitable solvent is treated with Lindlar's catalyst and a small amount of quinoline.

-

The reaction mixture is then subjected to an atmosphere of hydrogen gas.

-

The reaction is monitored closely for the consumption of the starting material. The intermediate polyene (18 in Scheme 2) is highly reactive and undergoes a spontaneous 8π electrocyclization followed by a 6π electrocyclization.[2]

-

Upon completion of the initial reduction and cyclizations, the resulting mixture of endiandric acid D and E methyl esters (19 and 20) is heated to induce the final intramolecular Diels-Alder reaction.[2]

-

Heating the solution leads to the formation of this compound methyl ester (21).[2]

-

The final product is purified using standard chromatographic techniques.

II. Sherburn's Unified Total Synthesis of this compound

This more recent approach significantly shortens the synthesis of this compound by employing a four-fold cis-selective partial reduction of a conjugated tetrayne precursor.[1][3]

Key Experiment: Four-Fold cis-Selective Partial Reduction and Domino Cascade

This protocol details the conversion of a conjugated tetrayne to the (Z,Z,Z,Z)-tetraene, which then undergoes the domino 8π–6π electrocyclization–intramolecular Diels-Alder (IMDA) sequence.[1]

Materials:

-

Endiandric tetrayne precursor (16 in Scheme 2 of Drew et al.)[1]

-

Reduction reagent (details from their optimized conditions)[1]

-

Tetra-n-butylammonium fluoride (B91410) (TBAF) for deprotection if necessary.[1]

Procedure:

-

The endiandric tetrayne precursor is subjected to the optimized cis-selective partial reduction conditions to generate the (Z,Z,Z,Z)-tetraene (22).[1]

-

This highly unstable tetraene is immediately heated in toluene to 100 °C to initiate the domino 8π–6π electrocyclization–IMDA sequence.[1]

-

If a protecting group is present, in situ deprotection with TBAF can be performed.[1]

-

The reaction yields the tetracyclic alcohol precursor to this compound.[1]

-

A final oxidation step (e.g., with TPAP/NMO) furnishes this compound (1).[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Caption: Nicolaou's Biomimetic Cascade for this compound Methyl Ester.

Caption: Sherburn's Unified and Shortened Synthesis of this compound.

These application notes provide a foundational understanding of the elegant synthetic strategies employed to conquer the molecular complexity of this compound. The detailed protocols and comparative data serve as a valuable resource for researchers in natural product synthesis and drug development.

References

- 1. Unified total synthesis of the natural products this compound, kingianic acid E, and kingianins A, D, and F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Art of Total Synthesis Through Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified total synthesis of the natural products this compound, kingianic acid E, and kingianins A, D, and F - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00794A [pubs.rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. condor.depaul.edu [condor.depaul.edu]

Application Notes on the Stepwise Stereocontrolled Synthesis of Endiandric Acid A

Introduction

Endiandric acid A is a complex tetracyclic natural product isolated from the Australian plant Endiandra introrsa. Its unique molecular architecture, featuring eight contiguous stereocenters, has made it a compelling target for total synthesis. The pioneering work by K.C. Nicolaou and his group in the early 1980s not only achieved the first total synthesis of this compound but also provided experimental validation for the proposed biosynthetic pathway involving a remarkable cascade of pericyclic reactions.[1][2] This document details the stepwise, stereocontrolled synthetic route to this compound methyl ester as developed by Nicolaou, a landmark achievement in organic synthesis.[3]

Synthetic Strategy

The core of Nicolaou's stepwise strategy is the construction of a key bicyclo[4.2.0]octadiene intermediate, which then undergoes a diastereoselective intramolecular Diels-Alder reaction to furnish the tetracyclic core of this compound.[4][5] This stepwise approach allowed for the unambiguous confirmation of the stereochemistry at each newly formed chiral center. The synthesis begins with the preparation of key building blocks that are subsequently coupled and elaborated to the Diels-Alder precursor.

Key Transformations

The synthesis employs a series of robust and stereoselective reactions, including:

-

Horner-Wadsworth-Emmons Reaction: To establish a key carbon-carbon double bond with high E-selectivity.[3]

-

Sharpless Asymmetric Epoxidation: To introduce chirality and set the stage for subsequent stereocontrolled manipulations.

-

Eglinton Coupling: To form a crucial carbon-carbon triple bond in a key intermediate.[3]

-

Lindlar Reduction: For the stereoselective partial reduction of an alkyne to a cis-alkene, a critical step in setting the geometry for the pericyclic cascade.[3]

-

Intramolecular Diels-Alder Reaction: The final key step to construct the tetracyclic framework of this compound.[3]

Logical Flow of the Synthesis

The overall synthetic plan can be visualized as a multi-stage process, beginning with the synthesis of two key fragments, their coupling, and subsequent elaboration to the final product.

Figure 1: A high-level overview of the synthetic strategy for this compound.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the stepwise synthesis of this compound methyl ester as reported by Nicolaou and coworkers.

Table 1: Synthesis of the Dienophile Fragment

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Alkylation | LDA, HMPA, THF, -78 °C | 90 |

| 2 | Acetal Deprotection | AcOH, H₂O, THF, 40 °C | 75 |

| 3 | Parikh-Doering Oxidation | Et₃N, Pyr·SO₃, DMSO, RT | 80 |

| 4 | Horner-Wadsworth-Emmons Reaction | LDA, THF, -78 °C to RT | 78 |

| 5 | Epoxidation | mCPBA, CH₂Cl₂, -78 °C | 98 |

| 6 | Isomerization | PhMe, 50 °C | 48 |

| 7 | Cyanation | AgNO₃, KCN, EtOH, H₂O, RT | 98 |

Table 2: Synthesis of the Diene Fragment and Coupling

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 8 | Jones Oxidation | CrO₃, H₂SO₄, Acetone, H₂O, -10 °C | - |

| 9 | Esterification | CH₂N₂, Et₂O, 0 °C | 75 (2 steps) |

| 10 | Fluoride-mediated reaction | 18-Crown-6, KF, DMF, RT | 90 |

| 11 | Eglinton Coupling | Pyr, Cu(OAc)₂, MeOH, RT | 70 |

Table 3: Final Steps to this compound Methyl Ester

| Step | Transformation | Reagents and Conditions | Yield (%) |

| 12 | Epoxidation | mCPBA, CH₂Cl₂, -78 °C | 90 |

| 13 | Isomerization | PhMe, 50 °C | 39 |

| 14 | Lindlar Reduction | H₂, Lindlar Catalyst, CH₂Cl₂, Quinoline, 25 °C | - |

| 15 | Intramolecular Diels-Alder Reaction | PhMe, 100 °C | 30 (2 steps) |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound were originally published in the Journal of the American Chemical Society.[1] The following are representative protocols for key transformations based on the available information. For precise quantities, reaction times, and purification procedures, consultation of the primary literature is recommended.

Protocol 1: Horner-Wadsworth-Emmons Reaction (Step 4)

To a solution of the aldehyde precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere is added a solution of the appropriate phosphonate (B1237965) ylide, pre-formed by the deprotonation of the corresponding phosphonate ester with a strong base such as lithium diisopropylamide (LDA) in THF. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.

Protocol 2: Eglinton Coupling (Step 11)

A solution of the terminal alkyne precursor in a mixture of methanol (B129727) and pyridine (B92270) is treated with a catalytic amount of copper(II) acetate. The reaction mixture is stirred at room temperature under an atmosphere of oxygen (typically bubbled through the solution) until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired symmetrical diyne.

Protocol 3: Lindlar Reduction and Intramolecular Diels-Alder Reaction (Steps 14 & 15)

The diyne precursor is dissolved in a suitable solvent such as dichloromethane (B109758) containing a small amount of quinoline. The solution is then treated with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The reaction vessel is evacuated and backfilled with hydrogen gas, and the mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated in vacuo. The crude triene is then dissolved in toluene (B28343) and heated at 100 °C in a sealed tube until the intramolecular Diels-Alder reaction is complete. The solvent is evaporated, and the residue is purified by chromatography to afford this compound methyl ester.

Biosynthetic Cascade Visualization

The stepwise synthesis by Nicolaou was inspired by the proposed biosynthetic cascade. The following diagram illustrates this elegant sequence of pericyclic reactions.

Figure 2: The proposed biomimetic cascade leading to the Endiandric Acid core.

References

The Synthetic Utility of Endiandric Acid A: A Gateway to Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a tetracyclic natural product isolated from the Australian plant Endiandra introrsa, stands as a landmark molecule in the field of natural product synthesis. Its intricate architecture, arising from a fascinating biosynthetic cascade of pericyclic reactions, has inspired the development of elegant and efficient synthetic strategies. This application note explores the pivotal role of this compound and its precursors in the synthesis of complex molecules, providing detailed protocols for key transformations and highlighting its potential in drug discovery.

Introduction

The structure of this compound was first elucidated in 1980, and shortly after, a captivating biosynthetic hypothesis was proposed. This hypothesis suggested that the complex tetracyclic core is assembled through a spontaneous cascade of an 8π-conrotatory electrocyclization, a 6π-disrotatory electrocyclization, and an intramolecular [4+2] Diels-Alder cycloaddition, all originating from an achiral polyene precursor.[1][2] This proposed pathway, which occurs without enzymatic intervention, has been a fertile ground for the development of biomimetic total syntheses.[1]

Beyond its fascinating biosynthesis, this compound and its derivatives have exhibited a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive targets for medicinal chemistry and drug development programs.[2]

Synthetic Strategies Towards this compound

Two primary strategies have emerged for the total synthesis of this compound: the biomimetic approach pioneered by K.C. Nicolaou and a more recent, unified approach developed by M.S. Sherburn.

The Biomimetic Cascade Synthesis (Nicolaou, 1982)

Nicolaou's groundbreaking synthesis provided experimental validation for the proposed biosynthetic cascade. The key was the stereoselective construction of a linear polyene precursor that, upon heating, underwent the predicted series of pericyclic reactions to furnish the endiandric acid core. This approach elegantly mimics nature's efficiency in building molecular complexity.

A Unified and Shortened Synthesis (Sherburn, 2015)

More recently, Sherburn's group developed a highly efficient and unified total synthesis of this compound and related natural products.[3][4] This strategy hinges on the late-stage diversification of a common conjugated tetrayne intermediate. A key innovation in this approach is a four-fold cis-selective partial reduction of the tetrayne to a (Z,Z,Z,Z)-tetraene, which then undergoes the requisite domino electrocyclization-intramolecular Diels-Alder sequence.[3] This route significantly shortens the total number of steps required to access the endiandric acid scaffold.[3]

Data Presentation

The following tables summarize key quantitative data from the total syntheses of this compound and its precursors.

| Table 1: Key Reaction Yields in the Total Synthesis of this compound (Sherburn, 2015) | |

| Reaction Step | Yield (%) |

| Formation of Endiandric Tetrayne | Not explicitly stated in abstract |

| (Z,Z,Z,Z)-Tetraene formation and subsequent cascade to Alcohol intermediate | 22% from tetrayne |

| Oxidation to this compound | Not explicitly stated in abstract |

| Overall Steps (from commercially available materials) | 8 |

| Table 2: Key Reaction Yields in the Biomimetic Synthesis of this compound Methyl Ester (Nicolaou, 1982) | |

| Reaction Step | Yield (%) |

| Eglinton Coupling | 70 |

| Epoxidation | 90 |

| Isomerization | 39 (Z-isomer also 39) |

| Lindlar Hydrogenation and Cascade Reaction | 30 (2 steps) |

| Overall Steps | ~15 |

Experimental Protocols

The following are detailed methodologies for key experiments in the unified total synthesis of this compound as reported by Sherburn and colleagues.[5]

Synthesis of Endiandric Tetrayne Intermediate

-

Desilylation of TMS-protected Tetrayne: To a solution of the TMS-protected tetrayne (1.0 equiv) in methanol (B129727) at 0 °C is added potassium carbonate (1.1 equiv). The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere.

-

Work-up: The reaction is diluted with diethyl ether and water. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over magnesium sulfate.

-

Further functionalization (Alkylation): The crude terminal tetrayne is then subjected to alkylation conditions to introduce the side chain. To a solution of the tetrayne in THF at -78 °C is added n-butyllithium. After stirring, the appropriate alkyl bromide (e.g., for the this compound sidechain) is added, and the reaction is allowed to warm to room temperature.

Domino Electrocyclization-Intramolecular Diels-Alder Reaction

-

Partial Reduction: The endiandric tetrayne precursor is subjected to a four-fold cis-selective partial reduction using activated zinc (Rieke zinc) to form the corresponding (Z,Z,Z,Z)-tetraene.

-

Cascade Reaction: The crude (Z,Z,Z,Z)-tetraene is immediately dissolved in toluene (B28343) and heated to 100 °C to initiate the domino 8π–6π electrocyclization–intramolecular Diels-Alder sequence.

-

Deprotection: Following the cascade reaction, a silyl (B83357) protecting group is removed in the same flask by the addition of a fluoride (B91410) source (e.g., TBAF), yielding the tetracyclic alcohol intermediate.[3]

-

Purification: The crude alcohol is purified by column chromatography.

Oxidation to this compound

-

Oxidation: To a solution of the tetracyclic alcohol intermediate in dichloromethane (B109758) is added N-methylmorpholine N-oxide (NMO) and tetrapropylammonium (B79313) perruthenate (TPAP).

-

Work-up and Purification: The reaction mixture is stirred at room temperature until completion, then concentrated and purified by column chromatography to afford this compound.[3]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

References

- 1. synarchive.com [synarchive.com]

- 2. The Art of Total Synthesis Through Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified total synthesis of the natural products this compound, kingianic acid E, and kingianins A, D, and F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unified total synthesis of the natural products this compound, kingianic acid E, and kingianins A, D, and F - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

Application Notes and Protocols: Synthesis and Bioactivity of Endiandric Acid A Derivatives

For Researchers, Scientists, and Drug Development Professionals